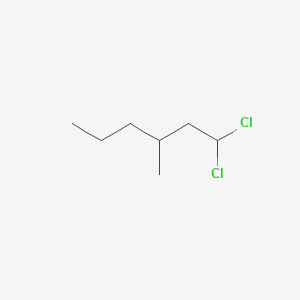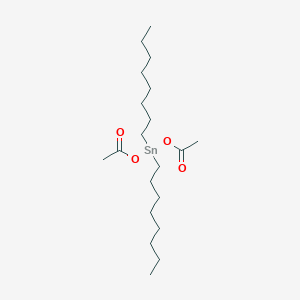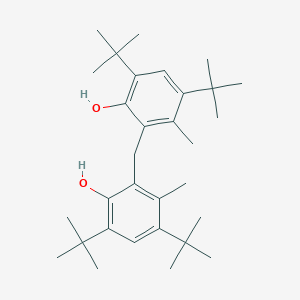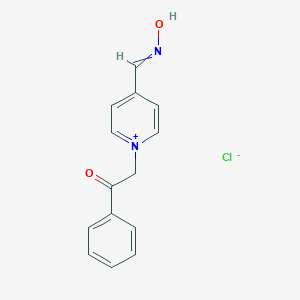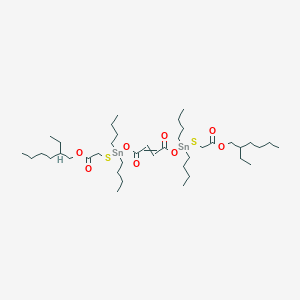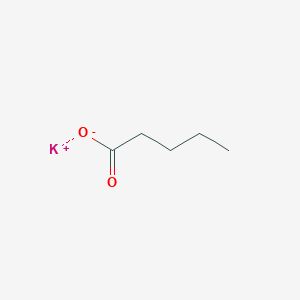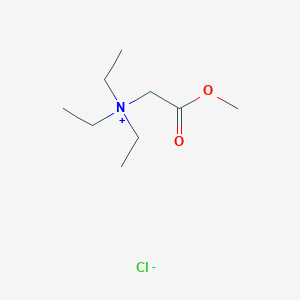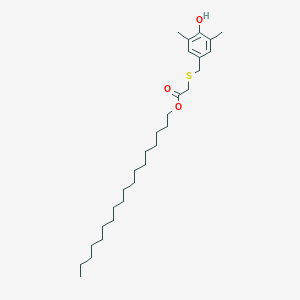
hafnio;(Z)-4-hidroxipent-3-en-2-ona
Descripción general
Descripción
Hafnium(IV) acetylacetonate is an organometallic compound that is used in a variety of applications, including as a catalyst, as a corrosion inhibitor, and as an additive in lubricants. This compound is also used in scientific research as a reagent, as a ligand, and as a model compound.
Aplicaciones Científicas De Investigación
Marcos Orgánicos Metálicos (MOFs)
Se ha demostrado que los MOF basados en hafnio son muy prometedores para aplicaciones prácticas debido a sus características únicas y sobresalientes, como la estabilidad química, térmica y mecánica, y la naturaleza ácida . Se han utilizado en diversas aplicaciones que incluyen el desarrollo de membranas, tipos diversificados de reacciones catalíticas, absorción de irradiación en el tratamiento de residuos nucleares, producción de agua y tratamiento de aguas residuales .
Producción de Superaleaciones
Los compuestos de hafnio se utilizan a menudo en la producción de superaleaciones . Estas superaleaciones se utilizan típicamente en aplicaciones de alta temperatura, como motores a reacción y turbinas de gas.
Dispositivos de Memoria No Volátil (NVM)
Se han investigado antiferróelectricos basados en HZO con estructura de fluorita para su posible uso en dispositivos NVM . Estos dispositivos tienen ventajas que incluyen barreras energéticas más bajas, velocidades de conmutación más altas y una distribución de fase uniforme .
Catalizador para la Producción de Polímeros
El acetilacetonato de hafnio sirve como catalizador para la producción de poli(tereftalato de butileno) . Este polímero tiene diversas aplicaciones, incluida la industria textil y la fabricación de componentes eléctricos.
Precursor para la Investigación de Nanopartículas
Los acetilacetonatos metálicos, incluido el acetilacetonato de hafnio, se han utilizado como precursores para la investigación de nanopartículas . También se han utilizado en la ciencia de los polímeros y la catálisis .
Dispositivos Electrónicos
Los compuestos de hafnio se utilizan en la fabricación de dispositivos electrónicos . Esto se debe a sus propiedades únicas, como el alto punto de fusión y la buena conductividad térmica y eléctrica.
Catálisis y Óptica
Los compuestos de hafnio también se utilizan en la catálisis y la óptica
Mecanismo De Acción
Target of Action
Hafnium-based compounds, such as hafnium(IV) acetylacetonate, primarily target the formation of metal-organic frameworks (MOFs) . These MOFs have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .
Mode of Action
The coordination connection of organic linkers to the metal clusters leads to the formation of MOFs, where the metal clusters and ligands are spatially entangled in a periodic manner . Hafnium tends to form inorganic compounds in the oxidation state of +4 . Halogens react with it to form hafnium tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Biochemical Pathways
The immense availability of tunable ligands of different lengths and functionalities gives rise to robust molecular porosity ranging from several angstroms to nanometers . This allows for the creation of a large family of MOFs, with hafnium-based MOFs demonstrating high promise for practical applications due to their unique characteristics .
Pharmacokinetics
The physical properties of hafnium, such as its high melting point and boiling point , suggest that it may have a low bioavailability due to its low solubility
Result of Action
The result of the action of hafnium-based compounds is the formation of stable MOFs with a wide range of potential applications . For example, hafnium oxide nanoparticles have been synthesized for use as computed tomography (CT) contrast agents due to their high X-ray attenuation and low cost .
Action Environment
The action of hafnium-based compounds can be influenced by environmental factors such as temperature . Higher temperatures can induce reactions with oxygen, nitrogen, carbon, boron, sulfur, and silicon . The stability of hafnium-based compounds also makes them suitable for use in a variety of environments .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Hafnium-based nanomaterials have been demonstrated to be highly promising for practical applications due to their unique and outstanding characteristics such as chemical, thermal, and mechanical stability .
Molecular Mechanism
It is known that the complex has a square antiprismatic geometry with eight nearly equivalent Hf-O bonds
Propiedades
IUPAC Name |
hafnium;4-hydroxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUSXFSJAEXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32HfO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the benefits of using hafnium(IV) acetylacetonate as a cathode buffer layer in polymer solar cells?
A1: Using hafnium(IV) acetylacetonate (Hf(acac)4) as a cathode buffer layer (CBL) in polymer solar cells leads to several improvements:
- Enhanced Energy Level Alignment: Hf(acac)4 optimizes the energy level alignment between the photoactive layer and the cathode contact. [] This improved alignment facilitates more efficient electron extraction and transport.
- Reduced Interfacial Barriers: Hf(acac)4 minimizes interfacial traps and barriers that arise from incompatibility between the photoactive layer and the cathode. [] This smoother interface allows for better charge carrier movement.
- Improved Device Performance: The use of Hf(acac)4 as a CBL results in a simultaneous increase in short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). [] These improvements collectively contribute to enhanced power conversion efficiencies (PCEs) in the solar cells.
Q2: How does the deposition method of hafnium(IV) acetylacetonate affect its properties for thin film applications?
A2: The abstract focusing on thin film deposition highlights that hafnium(IV) acetylacetonate (Hf(acac)4) is a suitable precursor for metal-organic chemical vapor deposition (MOCVD). [] This technique allows for the controlled growth of hafnium dioxide thin films. The study demonstrates that Hf(acac)4 exhibits favorable thermal decomposition properties, volatilizing completely at 245 °C. [] This characteristic makes it suitable for MOCVD, leading to the formation of high-quality thin films with desired crystalline structure and morphology.
Q3: What analytical techniques are used to characterize hafnium(IV) acetylacetonate and its resulting thin films?
A3: Several analytical techniques are employed to characterize both Hf(acac)4 and the resulting thin films:
- Elemental Analysis and Infrared Spectroscopy: These techniques confirm the successful synthesis and purity of Hf(acac)4. []
- Thermogravimetric Analysis: This method determines the thermal decomposition properties of Hf(acac)4 under a nitrogen atmosphere. []
- X-ray Diffraction (XRD): XRD analysis reveals the crystalline structure of the deposited hafnium dioxide thin films. []
- X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and chemical states of the thin film surface. []
- Scanning Electron Microscopy (SEM): SEM allows for the visualization and analysis of the surface morphology and grain structure of the thin films. []
- Ultraviolet Photoemission Spectroscopy (UPS) and Scanning Kelvin Probe Microscopy (SKPM): These techniques are used to investigate the energy level alignment and interfacial dipole formation in polymer solar cells incorporating Hf(acac)4 as a CBL. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



